3-Chloro-3',5,5'-trifluorobenzophenone
Description
Contextual Significance of Halogenated Benzophenones in Organic Synthesis and Materials Science
Halogenated benzophenones are a class of compounds that have found considerable utility as versatile building blocks in organic synthesis and as functional components in materials science. The introduction of halogen atoms onto the benzophenone (B1666685) scaffold can significantly alter the electronic and steric properties of the molecule. In organic synthesis, the carbon-halogen bond serves as a reactive handle for a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures. This reactivity is fundamental to the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
In the realm of materials science, halogenated benzophenones are integral to the development of advanced polymers and organic electronic materials. For instance, derivatives such as 4,4'-difluorobenzophenone (B49673) are precursors to high-performance polymers like PEEK (Polyether ether ketone), known for its exceptional thermal and chemical stability. wikipedia.org Furthermore, the benzophenone core itself is recognized for its ability to act as a photosensitizer. wikipedia.org The presence of halogens can modulate the photophysical properties, influencing processes like intersystem crossing, which is crucial for applications in photochemistry and photopolymerization. The specific type and position of the halogen atom can be used to fine-tune the material's properties to meet the demands of specific applications. Recent research has also highlighted the use of halogenated benzophenones as additives in plastics, although their environmental impact and phototransformation are areas of active investigation. rsc.orgrsc.org
Research Rationale for Trifluorobenzophenone Scaffolds
The incorporation of fluorine atoms into organic molecules, a strategy known as fluorination, often imparts unique and desirable properties. Trifluorobenzophenone scaffolds, as exemplified by 3-Chloro-3',5,5'-trifluorobenzophenone, are of particular research interest for several key reasons. Fluorination is known to enhance the photostability and can improve the spectroscopic properties of fluorophores. nih.gov This makes fluorinated compounds, including benzophenone derivatives, attractive candidates for the development of new fluorescent materials and probes.
From a materials science perspective, the high electronegativity of fluorine can influence the electron-accepting properties of the benzophenone core. This is a critical consideration in the design of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The benzophenone unit is known for its efficient intersystem crossing capability, making it a valuable acceptor block for creating Thermally Activated Delayed Fluorescence (TADF) emitters. preprints.org By strategically placing fluorine atoms on the benzophenone scaffold, researchers can modulate the energy levels of the molecule, potentially leading to more efficient and stable OLED devices. mdpi.com The synthesis of various fluorinated benzophenones is an active area of research, with methods being developed to create both symmetrical and asymmetrical derivatives. nih.gov
Overview of Current Research Landscape on Fluorinated Benzophenone Derivatives
The current research landscape for fluorinated benzophenone derivatives is vibrant and expanding, driven by their potential in creating advanced materials. A significant area of focus is their application in OLEDs, where they are investigated as host materials and as components of TADF emitters. preprints.orgmdpi.com Research has shown that fluorinated benzophenones can be readily functionalized through nucleophilic substitution reactions to produce a wide array of derivatives with tailored properties. preprints.org These derivatives often exhibit good thermal stability, a crucial characteristic for electronic devices. preprints.org
Beyond OLEDs, fluorinated benzophenone derivatives are being explored for other applications. For example, their unique electronic properties make them candidates for use in the development of multipotent agents for treating diseases like Alzheimer's. researchgate.net The synthesis of novel fluorinated benzophenones and related structures like xanthones and acridones is an ongoing effort, providing a platform for the discovery of new fluorophores and other functional molecules. nih.gov The ability to tune the absorption and emission spectra of these compounds by altering their substitution patterns opens up possibilities for a wide range of applications in sensing, imaging, and materials science. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3,5-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGRJWZHVBYIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374079 | |
| Record name | 3-Chloro-3',5,5'-trifluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-18-3 | |
| Record name | 3-Chloro-3',5,5'-trifluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 3 Chloro 3 ,5,5 Trifluorobenzophenone
Redox Chemistry of the Benzophenone (B1666685) Moiety
The benzophenone moiety, characterized by a carbonyl group bridging two phenyl rings, is redox-active. The electron-withdrawing nature of the halogen substituents in 3-Chloro-3',5,5'-trifluorobenzophenone influences the electron density at the carbonyl carbon, thereby affecting its oxidation and reduction potentials.
Oxidation Reactions and Derivative Formation
While benzophenones are generally resistant to oxidation under mild conditions, strong oxidizing agents can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group. However, such reactions are often unselective and can result in a mixture of products. More controlled oxidation reactions typically involve functional groups attached to the phenyl rings rather than the benzophenone core itself. In the case of this compound, the primary focus of oxidative transformations would likely be on introducing further functionalization on the aromatic rings, provided that the reaction conditions are carefully controlled to avoid degradation of the starting material.
Reduction Reactions and Product Characterization
The reduction of the carbonyl group in benzophenones is a well-established transformation that can yield a variety of products depending on the reducing agent and reaction conditions. For this compound, the expected reduction products would be the corresponding secondary alcohol, (3-chlorophenyl)(3,5-difluorophenyl)methanol, or the fully reduced methylene (B1212753) compound, 1-chloro-3-((3,5-difluorophenyl)methyl)benzene.
Common reducing agents and their expected primary products are outlined in the table below.
| Reducing Agent | Primary Product | Reaction Conditions |
| Sodium borohydride (B1222165) (NaBH₄) | (3-chlorophenyl)(3,5-difluorophenyl)methanol | Protic solvent (e.g., methanol, ethanol) |
| Lithium aluminum hydride (LiAlH₄) | (3-chlorophenyl)(3,5-difluorophenyl)methanol | Aprotic solvent (e.g., diethyl ether, THF) |
| Clemmensen Reduction (Zn(Hg), HCl) | 1-chloro-3-((3,5-difluorophenyl)methyl)benzene | Acidic conditions |
| Wolff-Kishner Reduction (H₂NNH₂, base) | 1-chloro-3-((3,5-difluorophenyl)methyl)benzene | Basic conditions, high temperature |
The choice of reducing agent is critical for achieving the desired outcome. Milder hydride reagents like sodium borohydride will selectively reduce the carbonyl to an alcohol without affecting the halogen substituents. More powerful reducing conditions, such as those of the Clemmensen or Wolff-Kishner reductions, are required to completely remove the carbonyl oxygen to form a methylene bridge.
Nucleophilic Substitution at Halogenated Centers
The presence of both chlorine and fluorine atoms on the aromatic rings of this compound opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. The feasibility and regioselectivity of such reactions are governed by the nature of the halogen, the position of the substituent relative to the activating benzoyl group, and the strength of the incoming nucleophile.
Reactivity of Chlorine Atom in Nucleophilic Substitution
The chlorine atom is situated at the 3-position of one of the phenyl rings. In nucleophilic aromatic substitution, the rate of reaction is significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. In this compound, the activating benzoyl group is at the 1-position, making the chlorine atom meta to it. This meta-positioning provides significantly less activation compared to an ortho or para relationship, as the resonance stabilization of the Meisenheimer intermediate is less effective. Consequently, the chlorine atom in this compound is expected to be relatively unreactive towards nucleophilic substitution under standard SNAr conditions. Harsh reaction conditions, such as high temperatures and very strong nucleophiles, would likely be required to effect substitution at this position.
Differential Reactivity of Fluorine Substituents (e.g., ortho- versus para-positions)
The other phenyl ring of this compound contains three fluorine atoms at the 3', 5', and 5'-positions. Similar to the chlorine atom, these fluorine substituents are meta to the point of attachment to the carbonyl group. While the carbon-fluorine bond is stronger than the carbon-chlorine bond, fluorine is generally a better leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the transition state. However, the meta-positioning of all three fluorine atoms relative to the activating benzoyl group significantly diminishes their reactivity towards nucleophilic attack. Therefore, it is anticipated that the fluorine atoms in this compound would also be resistant to nucleophilic displacement under typical SNAr conditions.
Derivatization and Functionalization Strategies
Given the reactivity patterns discussed above, derivatization of this compound would most likely target the carbonyl group or involve electrophilic aromatic substitution on the phenyl rings.
The carbonyl group can be converted into a variety of other functional groups. For instance, reaction with primary amines can yield the corresponding imines, while reaction with hydroxylamine (B1172632) can produce the oxime. Wittig-type reactions could be employed to convert the carbonyl into a carbon-carbon double bond.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could potentially be used to introduce additional substituents onto the aromatic rings. The directing effects of the existing substituents would need to be carefully considered. The benzoyl group is a deactivating, meta-directing group. The halogen atoms are also deactivating but are ortho, para-directing. The interplay of these electronic effects would determine the regioselectivity of any further substitution.
Below is a table summarizing potential derivatization strategies for this compound.
| Reaction Type | Reagents | Potential Product(s) |
| Imine Formation | Primary amine (R-NH₂) | N-((3-chlorophenyl)(3,5-difluorophenyl)methylene)alkanamine |
| Oxime Formation | Hydroxylamine (NH₂OH) | (3-chlorophenyl)(3,5-difluorophenyl)methanone oxime |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | 1-chloro-3-(1-(3,5-difluorophenyl)alk-1-en-1-yl)benzene |
| Nitration | HNO₃, H₂SO₄ | Isomeric mixture of nitrated derivatives |
It is important to reiterate that while these derivatization strategies are based on established principles of organic chemistry, specific experimental validation for this compound is not extensively documented.
Post-Polymerization Modification via Functional Groups
While specific studies detailing the use of this compound in post-polymerization modification (PPM) are not extensively documented in publicly available literature, the reactivity of its constituent functional groups suggests potential applications in this area. PPM is a versatile strategy to introduce specific functionalities into a polymer chain after its initial synthesis. The chloro and fluoro substituents on the benzophenone moiety can serve as reactive sites for nucleophilic aromatic substitution (SNAr) reactions.
Polymers containing pentafluorophenyl groups, for instance, are known to undergo highly efficient para-fluoro substitution with a variety of nucleophiles such as amines and thiols. This reactivity is driven by the strong electron-withdrawing effect of the fluorine atoms, which activates the aromatic ring for nucleophilic attack. In the case of this compound, the fluorine atoms on one ring and the chlorine atom on the other, both activated by the central carbonyl group, present opportunities for selective functionalization.
The general principle of such a modification would involve a polymer backbone onto which the this compound unit is appended. Subsequent reaction with a suitable nucleophile (e.g., an amine, thiol, or alkoxide) could lead to the displacement of one of the halogen atoms. The relative reactivity of the C-F and C-Cl bonds would influence the site of substitution. This approach allows for the introduction of a wide range of functional groups, thereby tailoring the polymer's properties for specific applications.
Table 1: Potential Nucleophilic Substitution Reactions for Post-Polymerization Modification
| Nucleophile | Potential Functional Group Introduced | Reaction Conditions (Hypothetical) |
| Primary Amine (R-NH₂) | Secondary Amine (-NHR) | Base catalysis, elevated temperature |
| Thiol (R-SH) | Thioether (-SR) | Base catalysis, room temperature |
| Alcohol (R-OH) | Ether (-OR) | Strong base (e.g., sodium hydride) |
This table is illustrative and based on the known reactivity of similar halogenated aromatic compounds.
Derivatization for Analytical Applications (e.g., Gas Chromatography-Mass Spectrometry)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. While many benzophenone derivatives can be analyzed directly by GC-MS, derivatization is sometimes employed to improve chromatographic behavior (e.g., peak shape, thermal stability) and enhance detection sensitivity.
For this compound itself, derivatization is generally not necessary due to its inherent volatility. However, if this compound were to be chemically transformed, for example, through the reduction of the ketone group to a secondary alcohol (a benzhydrol), derivatization of the resulting hydroxyl group would be advantageous for GC-MS analysis.
A common derivatization technique for hydroxyl groups is silylation. google.com This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule, increases its volatility, and often leads to more symmetrical peaks in the chromatogram.
Table 2: Hypothetical Derivatization for an Analytical Standard
| Analyte | Derivatizing Agent | Derivative | Purpose of Derivatization | Analytical Technique |
| 3-Chloro-3',5,5'-trifluorobenzhydrol (reduced form of the title compound) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increase volatility and improve peak shape | Gas Chromatography-Mass Spectrometry (GC-MS) |
This table presents a hypothetical derivatization for a potential metabolite or transformation product of this compound, as the parent ketone is typically suitable for direct GC-MS analysis. mdpi.comresearchgate.net
Spectroscopic and Structural Characterization Methodologies for 3 Chloro 3 ,5,5 Trifluorobenzophenone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR experiments are the first step in characterizing 3-Chloro-3',5,5'-trifluorobenzophenone.
Proton (¹H) NMR: This technique provides information on the number and type of hydrogen atoms. The aromatic region (typically δ 7.0-8.5 ppm) of the ¹H NMR spectrum is of primary interest. The 3-chlorophenyl ring would be expected to show a complex multiplet pattern for its four protons. The 3',5,5'-trifluorophenyl ring has two protons which would appear as a distinct multiplet, with its splitting pattern influenced by coupling to the adjacent fluorine atoms.
Carbon-13 (¹³C) NMR: ¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. The spectrum would be expected to show 13 distinct signals for the 13 carbon atoms, assuming no coincidental overlap. Key signals include the carbonyl carbon (C=O) at a characteristic downfield shift (typically δ 190-200 ppm), carbons directly bonded to fluorine which exhibit large C-F coupling constants, and carbons bonded to chlorine. The chemical shifts provide insight into the electronic environment of each carbon atom.
Fluorine-19 (¹⁹F) NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. This technique is highly sensitive and provides information about the fluorine atoms. For this compound, two distinct signals would be anticipated: one for the single fluorine atom at the 3' position and another for the two equivalent fluorine atoms at the 5' and 5' positions. The chemical shifts and coupling constants (both F-F and F-H) are diagnostic for confirming the substitution pattern on the fluorinated ring.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from similar halogenated benzophenones.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | H2, H4, H5, H6 (Chlorophenyl ring) | 7.4 - 7.8 | m (complex multiplet) | J(H,H) ≈ 7-8 |
| H2', H6' (Trifluorophenyl ring) | 7.2 - 7.5 | m | J(H,F) ≈ 6-9 | |
| ¹³C | C=O | ~195 | t | J(C,F) ≈ 2-4 |
| C1 (ipso-C-Cl) | ~135 | s | - | |
| C3 (ipso-C-Cl) | ~134 | s | - | |
| C1' (ipso-C-CO) | ~140 | m | - | |
| C3' (ipso-C-F) | ~163 | d | ¹J(C,F) ≈ 250 | |
| C5, C5' (ipso-C-F) | ~163 | d | ¹J(C,F) ≈ 250 | |
| Other Aromatic C | 125 - 135 | d or s | J(C,F) ≈ 3-25 | |
| ¹⁹F | F3' | -105 to -115 | t | J(F,F) ≈ 20 |
| F5, F5' | -105 to -115 | d | J(F,F) ≈ 20 |
For complex molecules, 1D NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov In the spectrum of this compound, COSY would show cross-peaks between adjacent protons on both the chlorophenyl and trifluorophenyl rings, helping to trace the connectivity of the protons within each ring system. marketreport.jpepa.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). guidechem.com It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For the target molecule, each aromatic C-H group would produce a cross-peak in the HSQC spectrum, directly linking a specific proton resonance to its corresponding carbon resonance. guidechem.com
Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the key absorptions would confirm the presence of the main structural components.
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (ketone) | Stretching | 1660 - 1680 | Strong |
| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Strong |
| C-F (aryl-fluoride) | Stretching | 1100 - 1350 | Strong |
| C-Cl (aryl-chloride) | Stretching | 1000 - 1100 | Medium to Strong |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (aromatic) | Out-of-plane Bending | 750 - 900 | Strong |
The most prominent peak in the IR spectrum would be the strong absorption from the carbonyl (C=O) group of the ketone. Additionally, strong bands corresponding to the C-F and C-Cl stretching vibrations, along with characteristic peaks for the aromatic rings, would be expected.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net
For this compound (C₁₃H₆ClF₃O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. A key feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.
Electron ionization (EI) is a common technique that causes the molecule to fragment in a predictable manner. The primary fragmentation pathway for benzophenones is typically cleavage on either side of the carbonyl group.
Expected Fragmentation Pathways:
Loss of the chlorophenyl radical: [M - C₆H₄Cl]⁺ → C₇H₂F₃O⁺
Loss of the trifluorophenyl radical: [M - C₆H₂F₃]⁺ → C₇H₄ClO⁺
These fragment ions would provide conclusive evidence for the connectivity of the two different aromatic rings to the central carbonyl group.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Functionalization Assessment
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net
When analyzing a solid sample of this compound, XPS would confirm the presence of all expected elements: carbon, oxygen, chlorine, and fluorine. High-resolution scans of the individual elemental regions can provide information about the chemical bonding environment. For instance, the C 1s spectrum could be deconvoluted into separate peaks representing carbons in different environments (C-C/C-H, C-CO, C-Cl, and C-F). Similarly, distinct binding energies for the F 1s, Cl 2p, and O 1s electrons would be observed, confirming the elemental makeup of the molecular surface. This technique is particularly useful for assessing sample purity on a surface or analyzing the compound when it is part of a surface coating or functionalized material. researchgate.net
Computational Chemistry and Theoretical Modeling of 3 Chloro 3 ,5,5 Trifluorobenzophenone
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms, providing insights into the energies of reactants, transition states, and products.
Analysis of Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. For a molecule like 3-Chloro-3',5,5'-trifluorobenzophenone, DFT calculations can elucidate the preferred pathways for nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. DFT can be used to model the stability of this intermediate, which is crucial for the reaction to proceed.
The presence of electron-withdrawing groups on the aromatic ring is essential for stabilizing the Meisenheimer complex and facilitating SNAr reactions. In this compound, the fluorine atoms and the benzoyl group act as electron-withdrawing substituents, activating the rings for nucleophilic attack. DFT calculations would help determine which of the halogen atoms (chlorine or one of the fluorines) is the more likely leaving group by comparing the activation energies for the different substitution pathways. Generally, the position of the substituent relative to the leaving group and the activating group is critical. For SNAr to be effective, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate through resonance.
Some SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation and bond-breaking occur in a single step, bypassing the formation of a stable intermediate. DFT studies are instrumental in distinguishing between a stepwise and a concerted mechanism by mapping the potential energy surface of the reaction.
Influence of Substituents on Thermodynamic and Kinetic Advantages in Reactions
The nature and position of substituents on the benzophenone (B1666685) scaffold have a profound impact on the thermodynamics and kinetics of its reactions. The chloro and fluoro substituents on this compound exert both inductive and resonance effects that modulate the electron density of the aromatic rings.
DFT calculations can quantify these effects. For instance, the electron-withdrawing nature of the fluorine and chlorine atoms will influence the electrophilicity of the different carbon atoms in the rings. This, in turn, affects the rate of nucleophilic attack. Studies on other halogenated aromatic compounds have shown that increasing the number of halogen substitutions can lead to a reduction in the LUMO (Lowest Unoccupied Molecular Orbital) energy, which correlates with increased electrophilicity and reactivity towards nucleophiles. nih.gov
The thermodynamic advantage of a particular reaction pathway can be assessed by calculating the change in Gibbs free energy (ΔG) between reactants and products. Similarly, the kinetic advantage is determined by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. DFT provides a means to calculate these parameters for different potential reactions of this compound.
Table 1: Illustrative Thermodynamic and Kinetic Parameters from DFT Calculations for a Hypothetical Nucleophilic Substitution Reaction
| Parameter | Value (kcal/mol) | Significance |
| Activation Energy (Ea) | 15 - 25 | Determines the reaction rate (kinetics) |
| Reaction Energy (ΔErxn) | -10 to -5 | Indicates the overall energy change of the reaction |
| Gibbs Free Energy (ΔG) | -12 to -7 | Determines the spontaneity of the reaction (thermodynamics) |
Note: The values in this table are illustrative and represent typical ranges for SNAr reactions studied by DFT. Specific values for this compound would require dedicated computational analysis.
Molecular Modeling of Reactivity and Intermolecular Interaction Potentials
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these models can predict its reactivity and how it interacts with other molecules.
Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution on the molecule's surface. These maps can identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, predicting sites of potential chemical reactions. For this compound, the carbonyl oxygen would be a region of high electron density (nucleophilic), while the carbon atoms attached to the halogens would be relatively electron-deficient (electrophilic).
Furthermore, computational methods can model intermolecular interactions, such as halogen bonding, hydrogen bonding (if interacting with protic solvents or reactants), and π-π stacking. Understanding these interactions is crucial for predicting the compound's physical properties and its behavior in different chemical environments.
Prediction of Electronic Structure and Spectroscopic Parameters
Computational chemistry is extensively used to predict the electronic structure and spectroscopic properties of molecules. For this compound, methods like DFT and Time-Dependent DFT (TD-DFT) can provide valuable insights. scribd.comnih.gov
The electronic transitions of a molecule determine its UV-Visible absorption spectrum. TD-DFT calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scribd.comnih.gov The main electronic transitions in benzophenone derivatives are typically of π → π* character, often involving the HOMO to LUMO transition. researchgate.netnih.gov The positions of the chloro and fluoro substituents would be expected to cause shifts in the absorption bands compared to unsubstituted benzophenone.
Vibrational spectroscopy (Infrared and Raman) provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy. ijrte.org These theoretical spectra can aid in the interpretation of experimental data and the assignment of specific vibrational modes to different functional groups within the this compound molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts. prensipjournals.com These predicted values, when compared with experimental data, can confirm the structure of the synthesized compound.
Table 2: Predicted Spectroscopic Parameters for Halogenated Benzophenones
| Spectroscopic Technique | Predicted Parameter | Influence of Halogen Substituents |
| UV-Visible Spectroscopy | λmax | Halogen substitution can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. scribd.comnih.gov |
| Infrared Spectroscopy | Vibrational Frequencies | The C-Cl and C-F stretching and bending vibrations will have characteristic frequencies. ijrte.org |
| 13C NMR Spectroscopy | Chemical Shifts | The electronegativity of the halogens will cause a downfield shift for the carbon atoms they are attached to. prensipjournals.com |
Note: This table provides a general overview of the expected influence of halogen substituents on spectroscopic parameters based on studies of related compounds.
Applications in Advanced Materials Science Leveraging 3 Chloro 3 ,5,5 Trifluorobenzophenone Scaffolds
Design and Synthesis of Fluorinated Polymers
The synthesis of fluorinated polymers often involves nucleophilic aromatic substitution polycondensation reactions. In this process, fluorinated monomers like derivatives of 3-Chloro-3',5,5'-trifluorobenzophenone react with bisphenol monomers to form the polymer chain. The choice of solvent, temperature, and base is crucial for achieving high molecular weight polymers. For instance, reactions are typically carried out in high-boiling aprotic solvents like N,N-dimethylacetamide (DMAc) or sulfolane, with a base such as potassium carbonate to facilitate the reaction. semanticscholar.orgnih.gov
Poly(aryl ether ketone)s (PAEKs) and Poly(ether ether ketone)s (PEEKs) Derived from Trifluorobenzophenone Monomers
Poly(aryl ether ketone)s (PAEKs) and Poly(ether ether ketone)s (PEEKs) are high-performance engineering thermoplastics renowned for their exceptional thermal stability and mechanical strength. researchgate.net The introduction of trifluorobenzophenone-containing monomers into the polymer backbone is a key strategy for developing new PAEK and PEEK derivatives with enhanced properties. semanticscholar.org
The synthesis typically involves the nucleophilic aromatic substitution polycondensation of a bisphenol monomer with a difluorinated aromatic ketone, such as a derivative of trifluorobenzophenone. bit.edu.cngoogle.com This method allows for the creation of polymers with a regular, well-defined structure. By copolymerizing traditional monomers like 4,4′-difluorobenzophenone with fluorinated analogs, researchers can precisely tune the properties of the resulting PEEK materials. researchgate.netcore.ac.uk For example, novel PAEKs have been successfully synthesized from bisphenol monomers containing trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups, reacting with 4,4'-difluorobenzophenone (B49673). semanticscholar.orgnih.gov These fluorinated PAEKs (F-PAEKs) demonstrate the versatility of incorporating fluorine to create materials with specific, desirable characteristics. scielo.br
Impact of Fluorine Substituents on Polymer Architecture and Performance Characteristics
The incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into the polymer structure has a significant and multifaceted impact on the material's properties. These substituents alter the polymer chain's packing, intermolecular forces, and electronic characteristics. nih.gov
Key Performance Enhancements:
Thermal Stability: Fluorinated PAEKs exhibit high thermal stability, with 5% weight loss temperatures often exceeding 520°C. semanticscholar.orgnih.gov
Solubility: The introduction of bulky, fluorine-containing pendant groups disrupts the regular packing of polymer chains, which can improve solubility in common organic solvents. bit.edu.cntitech.ac.jp This enhanced processability is a significant advantage for creating films and coatings.
Dielectric Properties: A primary driver for fluorination is the reduction of the material's dielectric constant and dielectric loss. semanticscholar.org The low polarity of the C-F bond and the increase in free volume within the polymer matrix contribute to these desirable electrical properties, making them suitable for high-frequency applications in 5G technology. semanticscholar.orgnih.gov Research has shown that F-PAEK films can achieve low dielectric constants ranging from 2.07 to 2.80. rsc.org
Hydrophobicity and Moisture Absorption: Fluorine substitution significantly increases the hydrophobicity of the polymer surface and reduces moisture absorption. scielo.br This is crucial for applications in humid environments or where stable electrical properties are required.
Crystallinity: The presence of asymmetric fluorine-containing groups can disrupt the crystalline structure of polymers like PEEK. Depending on the concentration of the fluorinated monomer, the resulting copolymers can range from semi-crystalline to completely amorphous. researchgate.net This modification of crystallinity directly influences mechanical properties and solubility.
| Property | Effect of Fluorine/CF3 Groups | Typical Values/Observations | Reference |
|---|---|---|---|
| Thermal Stability (Td5%) | Increase | > 520 °C | semanticscholar.orgnih.gov |
| Glass Transition Temp (Tg) | Variable; can decrease due to reduced chain packing | 150 °C - 170 °C | scielo.brtitech.ac.jp |
| Dielectric Constant | Decrease | 2.07 - 2.839 | semanticscholar.orgrsc.org |
| Dielectric Loss | Decrease | < 0.007 at 10 GHz | semanticscholar.org |
| Solubility | Increase | Soluble in common solvents like DMAc, THF, Chloroform | bit.edu.cnresearchgate.net |
| Water Absorption | Decrease | 0.21% - 0.25% | bit.edu.cn |
| Crystallinity | Decrease (can induce amorphous structure) | Varies from semi-crystalline to amorphous | researchgate.net |
Advanced Functional Materials Development
The unique properties imparted by the trifluorobenzophenone scaffold are leveraged in the development of sophisticated functional materials for cutting-edge applications in optics and electronics.
Optical Waveguide Applications of Fluorinated Dendrimers
Fluorinated polymers are highly attractive for photonic applications due to their potential for low optical propagation losses, particularly at telecommunication wavelengths like 1550 nm. researchgate.netmdpi.com The substitution of hydrogen with fluorine reduces C-H bond concentrations, which are a primary source of absorption losses in the near-infrared spectrum.
Fluorinated hyperbranched polymers and dendrimers have been specifically developed for use in optical waveguides. diva-portal.org These materials offer several advantages:
Low Optical Loss: Achievable losses below 0.5 dB/cm at 1550 nm make them suitable for integrated optical devices. diva-portal.org
Tunable Refractive Index: The refractive index can be controlled, typically between 1.5 and 1.6, by modifying the polymer's chemical structure and fluorine content, which is essential for designing waveguide cores and claddings. diva-portal.orgresearchgate.net
Lanthanide Doping: Dendrimers can be designed with a lanthanide cation (e.g., Nd³⁺, Er³⁺) at their focal point. These doped dendrimers exhibit characteristic luminescent properties in the near-infrared and infrared regions, with emission bands at key telecommunication wavelengths such as 1.06, 1.3, and 1.5 µm. diva-portal.orgdiva-portal.org
Host Materials in Organic Light-Emitting Diodes (OLEDs)
In Organic Light-Emitting Diodes (OLEDs), the host material plays a crucial role in the emissive layer by facilitating charge transport and transferring energy to the light-emitting dopant molecules. ossila.comnoctiluca.eu Benzophenone-based derivatives are compelling candidates for host materials due to their chemical and thermal stability, electron-deficient nature, and high triplet energy. nih.govmdpi.com
The benzophenone (B1666685) core serves as an excellent electron-accepting fragment in the design of host materials. nih.gov Its highly twisted geometry helps to reduce intermolecular interactions and self-quenching effects, which can improve device efficiency. nih.gov When used as hosts for phosphorescent emitters (PhOLEDs), benzophenone-based materials have led to efficient devices with external quantum efficiencies often exceeding 10% for a range of colors from blue to red. nih.gov Key properties for a host material include high thermal stability (decomposition temperature > 400°C) and the ability to form stable, uniform amorphous films. noctiluca.eu
| Host Material Type | Emitter Type | Achieved External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|
| Benzophenone-based | Phosphorescent (various colors) | > 10% | nih.gov |
| Benzophenone-based D-A-D frameworks | TADF (deep blue to green) | Up to 14.3% | nih.gov |
Strategies for Surface Modification of Polymeric Materials
The surface properties of a material, such as hydrophobicity and biocompatibility, are critical for its performance in many applications. Fluorinated compounds are often used to modify the surfaces of conventional polymers to impart these desired characteristics.
One effective strategy involves using fluorine-containing molecules to create a hydrophobic surface layer. Fluorinated polyaryletherketones (F-PAEKs), for example, have been successfully coated onto polyimide (PI) films. scielo.br This simple coating method transforms the normally hydrophilic PI surface into a hydrophobic one, with water contact angles reaching as high as 128°. scielo.br The modified films exhibit significantly lower moisture absorption while retaining their hydrophobicity even after high-temperature treatments. scielo.br
Another approach involves direct fluorination, where a polymer like PEEK is exposed to fluorine gas. This process causes a displacement reaction, replacing C-H bonds on the polymer's surface with C-F bonds. unibo.it This modification can alter surface properties like conductivity and wettability. Furthermore, chemical modification using fluorinated reagents like fluorodiazomethanes can introduce perfluoroalkyl groups onto a polymer surface, which has been shown to be effective in creating hydrophobic and oil-repellent surfaces. researchgate.net
Photochemical Investigations of 3 Chloro 3 ,5,5 Trifluorobenzophenone Derivatives
Photocatalytic Activity in Chemical Transformations
Benzophenone (B1666685) and its derivatives are well-regarded as efficient and inexpensive organic photosensitizers. Their photocatalytic activity stems from the ability of the excited triplet state to participate in energy or electron transfer processes. Upon absorption of UV light, the benzophenone core efficiently undergoes intersystem crossing to a long-lived triplet state, which can then act as a potent hydrogen atom abstractor or energy transfer agent.
Derivatives such as 3-Chloro-3',5,5'-trifluorobenzophenone are expected to retain this fundamental catalytic capability. Research has shown that the parent benzophenone can photocatalyze a variety of chemical transformations, including C(sp³)–H chlorination reactions using N-chlorosuccinimide (NCS) as the chlorine source. mdpi.comresearchgate.net In these processes, the excited triplet benzophenone abstracts a hydrogen atom from a substrate, generating a carbon-centered radical which then reacts with the chlorine source. This strategy has been applied to the chlorination of various alkylbenzene derivatives. mdpi.com
Furthermore, benzophenone has been employed as a visible-light organophotocatalyst to promote carbon-sulfur bond formation through the reaction of thiols and olefins, yielding anti-Markovnikov adducts in good to excellent yields. researchgate.net It also mediates the intermolecular photocatalytic addition of amines to alkenes by facilitating the generation of α-aminoalkyl radicals. rsc.org The presence of chloro and fluoro substituents on the aromatic rings of this compound can modulate the energy of the triplet state and the efficiency of intersystem crossing, potentially fine-tuning its catalytic performance for specific transformations. The synergistic use of benzophenone photocatalysis has also been merged with other catalytic cycles, for instance in nickel-catalyzed cross-electrophile couplings. torvergata.it
Photoreduction Mechanisms of Benzophenone Derivatives
The photoreduction of benzophenone is a classic photochemical reaction that serves as a model for understanding the reactivity of the triplet excited state of aromatic ketones. bgsu.edu The mechanism is initiated by the absorption of ultraviolet radiation (typically around 350 nm), which promotes the benzophenone molecule from its ground state (S₀) to an excited singlet state (S₁). youtube.com Due to the small energy gap between the S₁ and the lowest triplet state (T₁), a highly efficient and rapid process known as intersystem crossing (ISC) occurs, populating the T₁ state with a quantum yield near unity. bgsu.edu
The key reactive step in photoreduction involves the triplet-state benzophenone derivative abstracting a hydrogen atom from a suitable hydrogen donor, such as an isopropyl alcohol. youtube.com This hydrogen abstraction results in the formation of two radical species: a benzhydrol radical (or ketyl radical) derived from the benzophenone, and a radical derived from the hydrogen donor (e.g., an isopropanol (B130326) radical). youtube.comresearchgate.net
The general mechanism is as follows:
Excitation: BP + hν → ¹BP*
Intersystem Crossing (ISC): ¹BP* → ³BP*
Hydrogen Abstraction: ³BP* + R₂CHOH → BP•-OH (Ketyl Radical) + R₂C•-OH
Dimerization: 2 BP•-OH → BP(OH)-C(OH)BP (Benzopinacol)
For this compound, this fundamental mechanism remains unchanged. The electron-withdrawing nature of the chlorine and fluorine substituents is expected to influence the electrophilicity of the carbonyl oxygen in the triplet state, potentially affecting the rate of the hydrogen abstraction step.
Photophysical Properties and Fluorophore Development
The introduction of halogen atoms onto the benzophenone scaffold significantly alters its photophysical properties. These modifications are critical for the development of new fluorophores and photosensitizers with tailored characteristics.
A key advantage of fluorinating organic molecules is the general enhancement of their photostability. The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than the carbon-hydrogen (C-H) bond (~413 kJ/mol). This increased bond strength makes fluorinated compounds more resistant to photodegradation pathways that involve the homolytic cleavage of these bonds. For molecules intended for use in applications requiring prolonged exposure to light, such as photocatalysts or fluorophores in imaging applications, enhanced photostability is a critical attribute that extends the operational lifetime and reliability of the material. While specific photostability studies on this compound are not widely reported, the principle of enhanced stability through fluorination is a well-established concept in materials chemistry.
The absorption and emission characteristics of benzophenone derivatives are governed by the n→π* and π→π* electronic transitions associated with the carbonyl group and the aromatic rings. Substituents on the phenyl rings can modulate the energies of these transitions, leading to shifts in the spectral bands.
Halogens like chlorine and fluorine exert a dual influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). These effects can alter the energy levels of the ground and excited states, thereby tuning the absorption (λ_abs) and emission (λ_em) maxima. For this compound, the multiple fluorine atoms and the chlorine atom are expected to cause a shift in the absorption spectra compared to the parent benzophenone. nih.gov The exact nature of the shift depends on the interplay between the electronic effects and their position on the rings. The ability to tune these properties is essential for designing molecules that can be excited at specific wavelengths or that emit light in a desired region of the spectrum. mdpi.com
| Substituent Type | Electronic Effect | Typical Effect on n→π* Transition | Typical Effect on π→π* Transition |
|---|---|---|---|
| Electron Donating (e.g., -OH, -OCH₃) | +R > -I | Hypsochromic Shift (Blue Shift) | Bathochromic Shift (Red Shift) |
| Electron Withdrawing (e.g., -F, -Cl) | -I > +R | Bathochromic Shift (Red Shift) | Hypsochromic Shift (Blue Shift) |
Benzophenone derivatives are characterized by very low fluorescence quantum yields (Φ_f) at room temperature because the rate of intersystem crossing to the triplet state is much faster than the rate of fluorescence. datapdf.com Consequently, they often exhibit strong phosphorescence at low temperatures (77 K), and their most important photophysical parameter is the triplet state lifetime (τ_T).
The presence of a chlorine atom in the structure of this compound is expected to influence both the quantum yield and the triplet lifetime through the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates spin-forbidden transitions like intersystem crossing (S₁ → T₁) and phosphorescence (T₁ → S₀). An increased rate of ISC can lead to a higher triplet quantum yield (Φ_T), while an increased rate of phosphorescence would shorten the triplet lifetime. Fluorine, being a lighter atom, does not exert a significant heavy-atom effect. Therefore, the photophysical dynamics of this compound are largely dictated by the interplay between the benzophenone core and the single chlorine substituent. nih.gov
| Compound | Triplet Lifetime (τ_T) | Conditions | Reference |
|---|---|---|---|
| Benzophenone | ~5-20 µs | Acetonitrile, Room Temp. | bgsu.eduacs.org |
| 5-Chloro-2-hydroxybenzophenone | 1.1 ms | Ethanol, 77 K | nih.gov |
| 2-Hydroxy-4-methoxybenzophenone | 1.6 ms | Ethanol, 77 K | nih.gov |
| 4-Methoxybenzophenone | 115 µs | Ethanol, 77 K | nih.gov |
Note: Data for this compound is not available; the table provides context from related structures.
Exploration of 3 Chloro 3 ,5,5 Trifluorobenzophenone Interactions in Biological Systems Mechanistic Focus
Investigations into Protein Binding Affinity and Mechanisms of Action
No studies detailing the protein binding affinity or specific mechanisms of action for 3-Chloro-3',5,5'-trifluorobenzophenone were found in the public domain.
Metabolic Pathway Studies for Compound Biotransformation
There is no available research that specifically investigates the metabolic pathways and biotransformation of this compound in any biological system.
Structure-Activity Relationship (SAR) Studies on Biological Interactions
Specific structure-activity relationship studies for this compound and its biological interactions have not been published in the accessible scientific literature.
Future Research Directions and Emerging Opportunities for 3 Chloro 3 ,5,5 Trifluorobenzophenone
Development of Novel and Sustainable Synthetic Pathways
The synthesis of polyhalogenated benzophenones typically relies on classical methods such as Friedel-Crafts acylation. However, future research will likely focus on developing more sustainable and efficient synthetic routes to 3-Chloro-3',5,5'-trifluorobenzophenone. Key areas of opportunity include the use of greener catalysts, alternative starting materials, and energy-efficient reaction conditions.
One promising approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which offer high functional group tolerance and milder reaction conditions compared to traditional methods. Another avenue is the exploration of C-H activation/functionalization strategies. Direct C-H arylation would represent a highly atom-economical route, minimizing the generation of waste products. Furthermore, flow chemistry presents an opportunity for the safe, scalable, and highly controlled synthesis of this and related compounds.
Below is a table outlining potential sustainable synthetic strategies that could be explored for the synthesis of this compound and its precursors.
| Synthetic Strategy | Potential Precursors | Key Advantages |
| Palladium-Catalyzed Carbonylative Cross-Coupling | 1-chloro-3-iodobenzene and (3,5-difluorophenyl)boronic acid | High yield, good functional group tolerance, milder conditions. |
| Friedel-Crafts Acylation with Green Catalysts | 3-Chlorobenzoyl chloride and 1,3,5-trifluorobenzene (B1201519) | Use of solid acid catalysts (e.g., zeolites) to replace traditional Lewis acids, improving recyclability and reducing waste. |
| Direct C-H Arylation | 3-Chloro-benzaldehyde and 1,3,5-trifluorobenzene | High atom economy, reduced number of synthetic steps. |
| Photoredox Catalysis | Halogenated benzene (B151609) derivatives | Utilization of visible light as a renewable energy source to drive the reaction. scispace.comnih.gov |
These modern synthetic methodologies align with the principles of green chemistry by aiming to reduce energy consumption, minimize waste, and utilize less hazardous reagents. nih.govrsc.org
Advanced Applications in Smart Materials and Responsive Systems
The benzophenone (B1666685) core is a well-known photosensitizer and photo-cross-linker. The presence of multiple fluorine atoms and a chlorine atom in this compound is expected to modulate its photochemical properties significantly. These features make it a prime candidate for incorporation into smart materials and responsive systems.
Future research could focus on integrating this molecule into polymer backbones or as a pendant group to create photo-responsive materials. Upon UV irradiation, the benzophenone moiety can abstract a hydrogen atom from a nearby polymer chain, leading to the formation of covalent cross-links. mdpi.com This property is highly valuable for applications in hydrogels, surface coatings, and 3D printing. The high electronegativity of the fluorine atoms could also impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics to the resulting materials.
Emerging opportunities for this compound in this domain are summarized in the table below.
| Application Area | Potential Function of the Compound | Desired Outcome |
| Photo-responsive Hydrogels | Photo-cross-linker | Controlled swelling/deswelling, drug delivery systems. mdpi.comtue.nl |
| Smart Coatings | Component of photo-curable resins | Enhanced durability, scratch resistance, and weatherability. |
| Stimuli-responsive Polymers | Photo-switchable unit | Materials that change properties (e.g., color, shape) in response to light. nih.gov |
| Advanced Lithography | Photosensitizer in photoresists | Development of high-resolution patterns for microelectronics. |
Integrated Computational and Experimental Approaches for Rational Design
To accelerate the discovery and optimization of applications for this compound, an integrated approach combining computational modeling and experimental validation will be crucial. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the molecule's electronic structure, spectroscopic properties, and reactivity. scialert.net
Computational studies can be employed to predict key parameters such as the molecule's absorption spectrum, the energy of its excited states, and its bond dissociation energies. This information is vital for designing efficient photoinitiators and understanding their reaction mechanisms. researchgate.netresearchgate.net For instance, DFT calculations can help in understanding how the specific substitution pattern of chlorine and fluorine atoms influences the molecule's photophysical behavior compared to other halogenated benzophenones. nih.gov
The synergy between computational prediction and experimental work is outlined below.
| Computational Method | Predicted Property | Experimental Validation | Purpose |
| Density Functional Theory (DFT) | UV-Vis absorption spectrum, HOMO/LUMO energies | UV-Vis spectroscopy, Cyclic Voltammetry | To understand electronic transitions and redox behavior. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Excited state energies and lifetimes | Transient absorption spectroscopy | To characterize the photochemical reactivity. |
| Molecular Dynamics (MD) | Conformation in a polymer matrix | Solid-state NMR, X-ray diffraction | To predict behavior in material applications. |
This integrated approach allows for a more rational design of molecules and materials, saving significant time and resources in the development process. nanobioletters.com
Exploration of New Reactivity Profiles and Catalytic Functions
The unique electronic properties conferred by the chloro and trifluoro substituents suggest that this compound could exhibit novel reactivity and find use in catalysis. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carbonyl group and the aromatic rings.
Future research could explore its use as an organocatalyst, where the polarized carbonyl group could activate substrates through hydrogen bonding or other non-covalent interactions. Additionally, the carbon-chlorine bond could be a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. The potential for this molecule to act as a photocatalyst in organic transformations is another exciting avenue, leveraging the known photochemical properties of the benzophenone core. researchgate.netresearcher.life
Potential areas for exploring the novel reactivity and catalytic functions are presented in the following table.
| Research Area | Proposed Role of the Compound | Potential Transformation |
| Organocatalysis | Hydrogen bond donor catalyst | Activation of carbonyls and imines in asymmetric synthesis. |
| Photocatalysis | Photosensitizer | Driving various organic reactions, such as C-H functionalization. scispace.com |
| Synthetic Building Block | Electrophile in cross-coupling reactions | Synthesis of complex derivatives via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. |
| C-F Bond Activation | Substrate for defluorinative functionalization | Introduction of new functional groups by selectively cleaving a C-F bond. nih.govnih.gov |
Q & A
Q. Key Considerations :
- Positional Reactivity : Fluorine’s electronegativity directs substitution to meta/para positions, while chlorine’s bulkiness may slow kinetics.
- Yield Optimization : Use of anhydrous conditions and inert atmospheres minimizes side reactions (e.g., hydrolysis of acyl chlorides) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass matching for C₁₃H₅ClF₃O (calc. 284.9982) ensures molecular integrity .
- XRD/PXRD : Single-crystal X-ray diffraction resolves regiochemistry; powder XRD monitors polymorphic purity .
Validation : Cross-reference spectral data with computational models (e.g., DFT-calculated NMR shifts) .
Advanced: How can researchers resolve contradictory reports on the reactivity of this compound in Suzuki-Miyaura couplings?
Methodological Answer :
Discrepancies often arise from:
- Catalyst Systems : Pd(OAc)₂ with SPhos vs. XPhos ligands may alter turnover frequencies. Screen ligands for optimal π-backbonding to electron-deficient aryl chlorides .
- Solvent Effects : Dioxane/water mixtures enhance solubility of fluorinated substrates compared to THF .
- Base Selection : K₂CO₃ vs. Cs₂CO₃ affects deprotonation rates; use kinetic studies to map rate-limiting steps.
Q. Experimental Design :
Conduct a Design of Experiments (DoE) to test variables (temperature, ligand loading, solvent ratio).
Use in situ IR to monitor boronic acid consumption .
Advanced: What strategies mitigate electron-withdrawing effects of fluorine/chlorine substituents during nucleophilic aromatic substitution (NAS)?
Methodological Answer :
The compound’s electron-deficient ring requires:
- Activating Groups : Introduce temporary directing groups (e.g., –NO₂) to enhance NAS rates, followed by reduction .
- High-Temperature Conditions : Perform reactions in DMF at 150°C to overcome deactivation .
- Microwave Assistance : Accelerate kinetics via dielectric heating (e.g., 30 min vs. 24 h conventional heating) .
Case Study : NAS with morpholine achieved 75% yield using CuI/DMAP catalysis in NMP at 120°C .
Basic: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and purification steps due to volatile intermediates (e.g., acyl chlorides) .
- Spill Management : Absorb with silica gel, dispose as halogenated waste .
- First Aid : Flush eyes with water for 15 min; seek medical attention for ingestion .
Toxicity Data : Limited ecotoxicological data; assume persistence and bioaccumulation potential (logP ~3.5) .
Advanced: How can computational methods predict the environmental impact of this compound?
Q. Methodological Answer :
- QSAR Models : Estimate biodegradability (e.g., BIOWIN) and toxicity (e.g., ECOSAR) using fragment-based approaches .
- Molecular Dynamics : Simulate soil mobility based on hydrophobicity (logD) and adsorption coefficients (Koc) .
- Metabolic Pathway Prediction : Use software like Meteor Nexus to identify potential metabolites in aquatic organisms .
Validation : Compare predictions with experimental assays (e.g., OECD 301D for biodegradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
